Cas no 3017-68-3 (2-Butene, 2-bromo-,(2Z)- (9CI))

2-Butene, 2-bromo-, (2Z)- (9CI) is a brominated alkene with the molecular formula C₄H₇Br, characterized by its Z-configuration (cis-isomer) around the double bond. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of fine chemicals and pharmaceuticals. Its stereospecific structure enables selective reactions, making it useful for constructing complex molecular frameworks. The presence of the bromine atom enhances reactivity in substitution and elimination reactions, facilitating further functionalization. High purity grades ensure consistent performance in research and industrial applications. Proper handling is essential due to its potential reactivity and sensitivity to light and heat. Storage under inert conditions is recommended to maintain stability.
2-Butene, 2-bromo-,(2Z)- (9CI) structure
3017-68-3 structure
Product Name:2-Butene, 2-bromo-,(2Z)- (9CI)
CAS No:3017-68-3
MF:C4H7Br
MW:135.002380609512
MDL:MFCD00191841
CID:294391
PubChem ID:24884290
Update Time:2025-10-28

2-Butene, 2-bromo-,(2Z)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2-Butene, 2-bromo-,(2Z)- (9CI)
    • (Z)-2-BROMO-2-BUTENE
    • 2-bromo-bis-2-butene
    • 2-Bromo-but-2-ene
    • 2-bromo-cinnamic acid
    • 2-bromo-cis-2-butene
    • 2-bromo-trans-2-butene
    • 2-Brom-zimtsaeure
    • 3-(2-BroMophenyl)-2-propenoic Acid
    • 3-(2-Bromophenyl)acrylic acid
    • BROMOCINNAMIC ACID,2-
    • Cinnamic acid, o-bromo-
    • cis-2-bromo-but-2-ene
    • Nsc407679
    • o-Bromocinnamic acid
    • RARECHEM BK HC T304
    • trans-2-bromo-2-butene
    • trans-2-bromobut-2-ene
    • TRANS-2-BROMOCINNAMIC ACID
    • cis-2-bromo-2-butene
    • (Z)-2-bromobut-2-ene
    • UILZQFGKPHAAOU-ARJAWSKDSA-N
    • EINECS 225-332-5
    • J-017812
    • DTXSID001312513
    • 2-Butene, 2-bromo-, (2Z)-
    • 3017-68-3
    • J-802062
    • InChI=1/C4H7Br/c1-3-4(2)5/h3H,1-2H3/b4-3
    • AS-77763
    • 2-BROMO-2-BUTENE
    • CS-0444617
    • B1412
    • (Z)-2-Bromo-2-butene, 97%
    • 1-Methyl-1-propenyl Bromide
    • D93160
    • 2-Bromobut-2-ene
    • 2-Butene, 2-bromo-, (E)-
    • J-017810
    • 13294-71-8
    • AKOS015907947
    • NSC 20942
    • 2-Butene, 2-bromo-
    • EN300-103452
    • (E)-2-Bromo-2-butene, 96%
    • (2Z)-2-Bromobut-2-ene
    • MDL: MFCD00191841
    • Inchi: 1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3/b4-3-
    • InChI Key: UILZQFGKPHAAOU-ARJAWSKDSA-N
    • SMILES: Br/C(/C)=C\C

Computed Properties

  • Exact Mass: 133.97311
  • Monoisotopic Mass: 133.97311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 0
  • Complexity: 45.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.331 g/mL at 25 °C(lit.)
  • Melting Point: -111.2°C
  • Boiling Point: 91-92 °C(lit.)
  • Flash Point: Fahrenheit: 30.2 ° f
    Celsius: -1 ° c
  • Refractive Index: n20/D 1.459(lit.)
  • PSA: 0
  • LogP: 2.30500
  • Solubility: Not determined

2-Butene, 2-bromo-,(2Z)- (9CI) Security Information

  • Symbol: GHS02
  • Signal Word:Danger
  • Hazard Statement: H225
  • Warning Statement: P210
  • Hazardous Material transportation number:UN 1993 3/PG 2
  • WGK Germany:3
  • Hazard Category Code: 11
  • Safety Instruction: 16-29-33
  • Hazardous Material Identification: F
  • HazardClass:3.1
  • PackingGroup:II
  • Storage Condition:2-8°C
  • Risk Phrases:11
  • Packing Group:II
  • Hazard Level:3.1

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2-Butene, 2-bromo-,(2Z)- (9CI) Related Literature

  • 1. Kinetics of the reactions of the nitrate radical with a series of halogenobutenes. A study of the effect of substituents on the rate of addition of NO3 to alkenes
    R. William S. Aird,Carlos E. Canosa-Mas,David J. Cook,George Marston,Paul S. Monks,Richard P. Wayne,Evert Ljungstr?m J. Chem. Soc. Faraday Trans. 1992 88 1093
  • 2. Kinetics of the reactions of the nitrate radical with a series of halogenobutenes. A study of the effect of substituents on the rate of addition of NO3 to alkenes
    R. William S. Aird,Carlos E. Canosa-Mas,David J. Cook,George Marston,Paul S. Monks,Richard P. Wayne,Evert Ljungstr?m J. Chem. Soc. Faraday Trans. 1992 88 1093
  • 3. Correlations between rate parameters and calculated molecular properties in the reactions of the nitrate radical with alkenes
    George Marston,Paul S. Monks,Carlos E. Canosa-Mas,Richard P. Wayne J. Chem. Soc. Faraday Trans. 1993 89 3899
  • 4. 685. Reduced cyclic compounds. Part V. The preparation of 5 : 6-dihydro-3-methyl-4H-pyran and its conversion into 4-methyl-hex-trans-4-en-1-ol
    M. F. Ansell,B. Gadsby J. Chem. Soc. 1958 3388
  • 5. Polyfluoroalkyl derivatives of nitrogen. Part XXXVI. Photochemical reaction of N-bromo- and N-chloro-bistrifluoromethylamine with cis- or trans-but-2-ene, and the synthesis of 1,2-di(bistrifluoromethylamino)- difluoroethylene and 2-bromo-1,2-difluoro-NN-bistrifluoromethylvinylamine
    G. L. Fleming,R. N. Haszeldine,A. E. Tipping J. Chem. Soc. Perkin Trans. 1 1972 1877

Additional information on 2-Butene, 2-bromo-,(2Z)- (9CI)

2-Butene, 2-bromo-,(2Z)- (9CI) (CAS No. 3017-68-3): Properties, Applications, and Market Insights

2-Butene, 2-bromo-,(2Z)- (9CI), with the CAS No. 3017-68-3, is a specialized organic compound that has garnered attention in various industrial and research applications. This compound, also known as (Z)-2-bromo-2-butene, belongs to the class of halogenated alkenes and is characterized by its unique molecular structure and reactivity. In this comprehensive guide, we will explore its chemical properties, synthesis methods, applications, and the latest market trends.

The molecular formula of 2-Butene, 2-bromo-,(2Z)- (9CI) is C4H7Br, and it features a bromine atom attached to the second carbon of a 2-butene backbone in the Z-configuration. This structural arrangement imparts distinct chemical reactivity, making it a valuable intermediate in organic synthesis. Researchers often utilize this compound for constructing complex molecules due to its ability to participate in cross-coupling reactions and nucleophilic substitutions.

One of the most notable applications of 2-Butene, 2-bromo-,(2Z)- (9CI) is in the pharmaceutical industry, where it serves as a building block for active pharmaceutical ingredients (APIs). Its versatility allows chemists to introduce bromine-containing motifs into drug candidates, enhancing their bioactivity and selectivity. Additionally, this compound finds use in agrochemical research, particularly in the development of novel pesticides and herbicides with improved efficacy.

In recent years, the demand for halogenated compounds like 2-Butene, 2-bromo-,(2Z)- (9CI) has surged due to their role in advanced material science. For instance, they are employed in the synthesis of liquid crystals and organic semiconductors, which are critical components in display technologies and flexible electronics. This aligns with the growing interest in sustainable materials and green chemistry, as researchers seek eco-friendly alternatives to traditional synthetic routes.

The synthesis of 2-Butene, 2-bromo-,(2Z)- (9CI) typically involves the bromination of 2-butene derivatives under controlled conditions to achieve the desired Z-configuration. Modern techniques emphasize catalytic methods and solvent-free reactions to minimize environmental impact. These advancements reflect the broader shift toward sustainable chemical processes, a topic of significant interest among industry professionals and academia alike.

From a market perspective, the global supply of 2-Butene, 2-bromo-,(2Z)- (9CI) is driven by its niche applications in high-value industries. Suppliers are increasingly focusing on high-purity grades to meet the stringent requirements of pharmaceutical and electronics manufacturers. Furthermore, regulatory frameworks emphasizing chemical safety and traceability are shaping production standards, ensuring compliance with international guidelines.

For researchers and industry stakeholders, understanding the stability and storage conditions of 2-Butene, 2-bromo-,(2Z)- (9CI) is crucial. Proper handling involves storing the compound in a cool, dry environment, away from light and moisture, to preserve its chemical integrity. Analytical techniques such as GC-MS and NMR spectroscopy are commonly employed to verify its purity and confirm its structural identity.

In conclusion, 2-Butene, 2-bromo-,(2Z)- (9CI) (CAS No. 3017-68-3) is a versatile and valuable compound with diverse applications across multiple industries. Its unique chemical properties and reactivity make it indispensable in modern synthetic chemistry. As the demand for specialty chemicals continues to rise, this compound is poised to play an even greater role in innovation and technological advancement.

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